molecular formula C6H9F3O2 B1453890 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol CAS No. 1226507-56-7

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol

Cat. No.: B1453890
CAS No.: 1226507-56-7
M. Wt: 170.13 g/mol
InChI Key: WPMRYUXKQGRDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol is a fluorinated organic compound with the molecular formula C6H9F3O2. It is characterized by the presence of a trifluoromethyl group and a tetrahydrofuran ring, making it a unique molecule with interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol typically involves the reaction of trifluoroacetaldehyde with tetrahydrofuran under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol involves its interaction with various molecular targets. It can form hydrogen bonds with Lewis bases such as tetrahydrofuran and pyridine, leading to the formation of stable complexes. This interaction can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol is unique due to the presence of both a trifluoromethyl group and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in specialized applications where both fluorination and ring structures are desired .

Properties

IUPAC Name

2,2,2-trifluoro-1-(oxolan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h4-5,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMRYUXKQGRDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to Reference Example 8-12, by use of a 50 wt % aqueous tetrahydrofuran-3-carbaldehyde solution (1.00 g, 5.00 mmol) dissolved in tetrahydrofuran (15 mL), a 1 mol/L solution of tetrabutylammonium fluoride in tetrahydrofuran (1.00 mL, 1.00 mmol) and (trifluoromethyl)trimethylsilane (0.887 mL, 6.00 mmol), the mixture was stirred and reacted at room temperature for 1.8 hours. Then, purification by extraction gave 2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethanol (Compound EJ) (266 mg, yield: 31%).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0.887 mL
Type
reactant
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1 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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